molecular formula C4H12IN B028353 Diethylamine Hydroiodide CAS No. 19833-78-4

Diethylamine Hydroiodide

Cat. No.: B028353
CAS No.: 19833-78-4
M. Wt: 201.05 g/mol
InChI Key: YYMLRIWBISZOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamine Hydroiodide is an organic compound with the molecular formula C4H12IN. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications, particularly in the field of organic synthesis and material science .

Scientific Research Applications

Diethylamine Hydroiodide has a wide range of applications in scientific research:

Safety and Hazards

Diethylamine Hydroiodide is classified as harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Diethylamine Hydroiodide primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are part of the “Cys-loop” superfamily of ligand-gated ion channels (LGICs) and are constituted by five subunits . Each subunit contributes four transmembrane spanning-segments (M1–M4), which conform a channel pore lined by the M2 segment of each subunit .

Mode of Action

This compound, similar to lidocaine, reversibly blocks acetylcholine-elicited currents (IACh) in a dose-dependent manner . The inhibition of IACh by this compound is more pronounced at negative potentials, suggesting an open-channel blockade of nAChRs . Approximately 30% inhibition persists at positive potentials, indicating additional binding sites outside the pore .

Biochemical Pathways

It is known that the compound interacts with nachrs, which play a crucial role in the nervous system, mediating fast synaptic transmission across the synapses .

Pharmacokinetics

It is known that the compound has a high oral bioavailability when taken with food . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of nAChRs. By blocking these receptors, this compound can inhibit the transmission of signals in the nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s properties include moisture resistance and hydrophobicity, which make it useful in the formation of perovskite films

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine Hydroiodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

C4H11N+HIC4H12INC_4H_{11}N + HI \rightarrow C_4H_{12}IN C4​H11​N+HI→C4​H12​IN

The reaction is exothermic and requires careful handling of hydroiodic acid due to its corrosive nature .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of high-purity diethylamine and hydroiodic acid, along with advanced purification techniques to obtain the final product with high purity. The production process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Diethylamine Hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Comparison with Similar Compounds

    Diethylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

    Diethylamine Hydrobromide: Contains a bromide ion and exhibits similar reactivity.

    Triethylamine Hydroiodide: Contains an additional ethyl group, leading to different reactivity and applications.

Uniqueness: Diethylamine Hydroiodide is unique due to its specific reactivity with iodide ions, which can influence the outcome of chemical reactions. Its use in the formation of perovskite films for photovoltaic applications highlights its importance in material science .

Properties

IUPAC Name

N-ethylethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941670
Record name N-Ethylethanamine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19833-78-4
Record name Ethanamine, N-ethyl-, hydriodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19833-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylethanamine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylamine Hydroiodide
Reactant of Route 2
Diethylamine Hydroiodide
Reactant of Route 3
Diethylamine Hydroiodide
Reactant of Route 4
Diethylamine Hydroiodide
Reactant of Route 5
Diethylamine Hydroiodide
Reactant of Route 6
Diethylamine Hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.